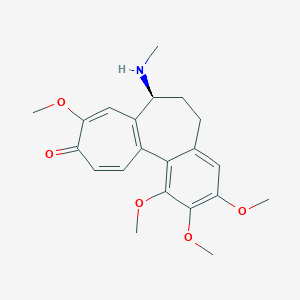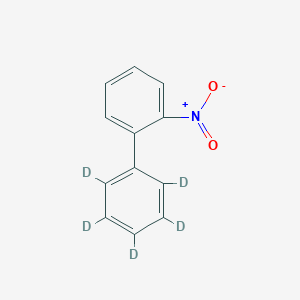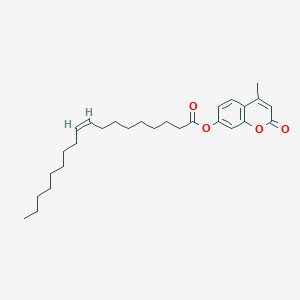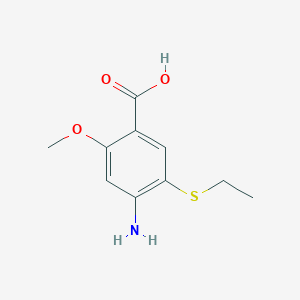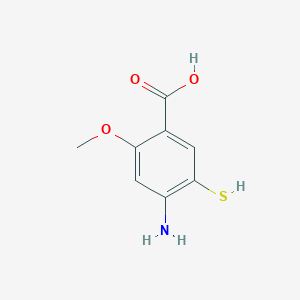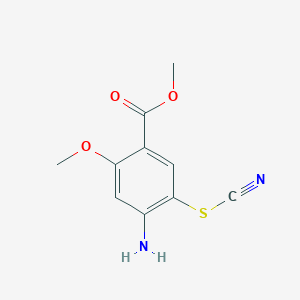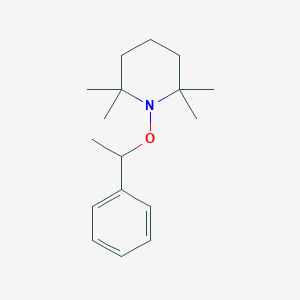
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine, also known as TMPP, is a synthetic compound with a wide range of applications in scientific research. It is a piperidine derivative, which is a cyclic organic compound with a six-membered ring structure. TMPP is a colorless liquid with a boiling point of 135°C and a melting point of -45°C. It is soluble in most organic solvents and is relatively stable under normal storage conditions.
Aplicaciones Científicas De Investigación
Application in Polymer Chemistry
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
is used as an initiator for stable free radical polymerizations .
Method of Application
The compound is used to initiate the polymerization process. The exact method of application can vary depending on the specific type of polymer being synthesized and the desired properties of the final product .
Results and Outcomes
The use of this compound as an initiator allows for accurate control of molecular weight and polydispersity in the resulting polymers . This can be crucial in applications where the properties of the polymer are highly dependent on its molecular weight distribution .
Application in Organic Synthesis
2,2,6,6-Tetramethylpiperidine
can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .
Method of Application
In the synthesis of allylated tertiary amines, the compound reacts with allylic chlorides in a process known as allylic amination . In the synthesis of hydroxylamines, the compound undergoes oxidation in the presence of oxone .
Results and Outcomes
The resulting allylated tertiary amines and hydroxylamines can be used in a variety of applications, including as intermediates in the synthesis of more complex organic compounds .
Application in Synthesis of Sulfenamide Compounds
This compound can be used to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .
Method of Application
The compound reacts with heterocyclic thiols in the presence of iodine, which acts as an oxidant .
Results and Outcomes
The resulting sulfenamide compounds can be used in a variety of applications, including as intermediates in the synthesis of more complex organic compounds .
Application in Preparation of Metallo-Amide Bases
2,2,6,6-Tetramethylpiperidine
is a hindered base used to prepare metallo-amide bases .
Method of Application
The compound is used as a base to prepare metallo-amide bases .
Results and Outcomes
The resulting metallo-amide bases can be used in a variety of applications, including as intermediates in the synthesis of more complex organic compounds .
Application in Synthesis of Allylated Tertiary Amines
This compound can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Method of Application
The compound reacts with allylic chlorides in a process known as allylic amination .
Results and Outcomes
The resulting allylated tertiary amines can be used in a variety of applications, including as intermediates in the synthesis of more complex organic compounds .
Application in Synthesis of Hydroxylamines
2,2,6,6-Tetramethylpiperidine
can be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .
Method of Application
In the synthesis of hydroxylamines, the compound undergoes oxidation in the presence of oxone .
Results and Outcomes
The resulting hydroxylamines can be used in a variety of applications, including as intermediates in the synthesis of more complex organic compounds .
Propiedades
IUPAC Name |
2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBRXPDUPECQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400249 | |
| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |
CAS RN |
154554-67-3 | |
| Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





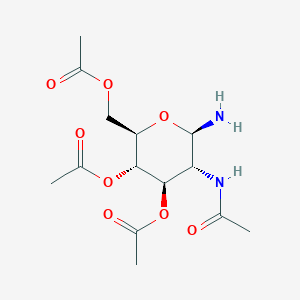


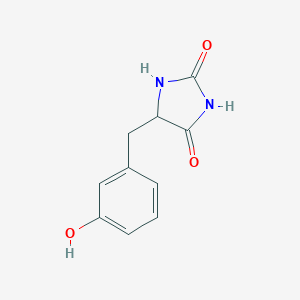
![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
